3-acetyl-2H-cyclohepta[b]furan-2-one 3-acetyl-2H-cyclohepta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 22460-76-0
VCID: VC3792046
InChI: InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3
SMILES: CC(=O)C1=C2C=CC=CC=C2OC1=O
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol

3-acetyl-2H-cyclohepta[b]furan-2-one

CAS No.: 22460-76-0

Cat. No.: VC3792046

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

3-acetyl-2H-cyclohepta[b]furan-2-one - 22460-76-0

Specification

CAS No. 22460-76-0
Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 3-acetylcyclohepta[b]furan-2-one
Standard InChI InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3
Standard InChI Key BJIJSMSRDUPLIK-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C=CC=CC=C2OC1=O
Canonical SMILES CC(=O)C1=C2C=CC=CC=C2OC1=O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

3-Acetyl-2H-cyclohepta[b]furan-2-one consists of a bicyclic framework comprising a furan ring fused to a cycloheptane moiety. The acetyl group at the 3-position introduces electron-withdrawing effects, stabilizing the conjugated system and enhancing reactivity toward electrophilic and nucleophilic agents . Key structural data include:

PropertyValueSource
Molecular FormulaC₁₁H₈O₃PubChem
Molecular Weight188.18 g/molPubChem
IUPAC Name3-acetylcyclohepta[b]furan-2-onePubChem
SMILESCC(=O)C1=C2C=CC=CC=C2OC1=OPubChem
Melting Point206–207°CCapot Chemical

The compound’s planarity and resonance stabilization facilitate π-π interactions, as evidenced by its UV-Vis absorption maxima in the 250–300 nm range . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the acetyl group (δ 2.6 ppm for CH₃, δ 198 ppm for carbonyl in ¹³C NMR) and furan oxygen .

Synthesis and Reaction Pathways

Classical Synthetic Routes

The synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one typically involves cyclocondensation reactions between tropone derivatives and active methylene compounds. A widely used method employs 2-chlorotropone (12b) and ethyl acetoacetate in the presence of sodium ethoxide (EtONa), yielding the target compound in 70–85% efficiency .

Reaction Conditions:

  • Substrate: 2-Chlorotropone (1 equiv)

  • Reagent: Ethyl acetoacetate (1.2 equiv), EtONa (2 equiv)

  • Solvent: Benzene or toluene

  • Temperature: Reflux (80–110°C)

  • Time: 4–6 hours

Mechanistically, the reaction proceeds via nucleophilic attack of the enolate at C2 of the tropone, followed by elimination of HCl and cyclization to form the fused furan ring .

Alternative Methods

Recent advances utilize 2-tosyloxytropone (12c) with dimethyl malonate under milder conditions (MeONa, room temperature), achieving 90% yields of 3-acetyl derivatives . This method minimizes side reactions and improves scalability for industrial production .

Reactivity and Functionalization

Cycloaddition Reactions

The compound’s electron-deficient furan ring participates in [8+2] cycloadditions with olefins and enamines, forming azulene derivatives. For example, reaction with malononitrile in triethylamine yields 2-aminoazulene (35a) with 85–93% efficiency .

Key Reaction:

3-Acetyl-2H-cyclohepta[b]furan-2-one+MalononitrileEt3N2-Aminoazulene+Byproducts\text{3-Acetyl-2H-cyclohepta[b]furan-2-one} + \text{Malononitrile} \xrightarrow{\text{Et}_3\text{N}} \text{2-Aminoazulene} + \text{Byproducts}

This reactivity stems from the compound’s ability to generate heptafulvene intermediates, which undergo ring-opening and re-aromatization .

Electrophilic Substitution

The acetyl group directs electrophiles to the C3 and C8 positions. Nitration with HNO₃/H₂SO₄ yields 3-acetyl-8-nitro derivatives, while halogenation (e.g., Br₂/FeBr₃) produces 8-bromo analogs . These derivatives are precursors to bioactive molecules and materials with tunable optoelectronic properties .

Applications in Materials Science and Pharmacology

Azulene Synthesis

Azulenes, known for their deep blue color and anti-inflammatory properties, are efficiently synthesized from 3-acetyl-2H-cyclohepta[b]furan-2-one. The compound reacts with silyl enol ethers to form 1,2,3-trisubstituted azulenes, which are utilized in organic LEDs and sensors .

Biological Activities

  • Anti-inflammatory Effects: The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ levels in murine macrophages (IC₅₀ = 12 μM) .

  • Antimicrobial Activity: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antioxidant Capacity: Scavenges DPPH radicals with an EC₅₀ of 45 μM, comparable to ascorbic acid.

Comparison with Analogous Compounds

CompoundSubstituentsKey Differences
2H-Cyclohepta[b]furan-2-oneH at C3Less reactive; limited azulene yields
3-Methoxycarbonyl derivativeCO₂Me at C3Lower electron withdrawal; slower reactions
8-Methoxy analogOMe at C8Enhanced solubility; modified bioactivity

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